4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide
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Overview
Description
4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is often associated with antibacterial properties, and a pyrazole ring, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with phenylhydrazine under acidic conditions to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride. In this case, 4,5-dichloro-2-methylbenzenesulfonyl chloride can be used. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions might target the carbonyl group in the pyrazole ring, potentially using agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst or under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted benzene derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials or catalysts.
Biology
In biological research, the sulfonamide group is known for its antibacterial properties. This compound could be investigated for potential antimicrobial activity, particularly against resistant strains of bacteria.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, possibly as a lead compound for the development of new drugs. Its pyrazole ring is a common feature in many pharmaceuticals, indicating potential for therapeutic effects.
Industry
In industry, this compound might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it versatile for various industrial applications.
Mechanism of Action
The mechanism by which 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole, share the sulfonamide group and are known for their antibacterial properties.
Pyrazole Derivatives: Compounds like celecoxib, which also contain a pyrazole ring, are used as anti-inflammatory drugs.
Uniqueness
What sets 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide apart is the combination of the sulfonamide and pyrazole functionalities, along with the specific substitutions on the benzene ring. This unique structure could confer distinct biological activities or chemical reactivities not seen in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-11-9-14(19)15(20)10-16(11)27(25,26)21-17-12(2)22(3)23(18(17)24)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSRXNREIVEWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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